N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
Acetamides, particularly those with specific substituents on the phenyl ring, are of interest due to their diverse chemical and physical properties, which contribute to various applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of related acetamide compounds often involves the reaction of chloroacetamides with phenols in the presence of a base, such as potassium carbonate, and a solvent like N,N-dimethylformamide (DMF) to yield compounds like N-methyl-2-(4-phenoxyphenoxy)acetamide, indicating a general pathway for synthesizing complex acetamides (He Xiang-qi, 2007).
Molecular Structure Analysis
Structural analyses of acetamides through techniques like X-ray crystallography and NMR spectroscopy reveal insights into their molecular configurations. The crystal structures of compounds like N-(2,4,6-trimethylphenyl)-acetamide show variations in molecular geometry due to substitutions on the phenyl ring, affecting the overall molecular architecture and properties (B. Gowda et al., 2006).
Chemical Reactions and Properties
Acetamides undergo various chemical reactions, including transsilylation and carbonylation, to yield diverse derivatives. The synthesis and transformation of N-(2-hydroxyphenyl)acetamide into silylated derivatives highlight the reactivity of the hydroxy and amide groups, leading to structurally diverse products (A. Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamides, such as melting and boiling points, solubility, and crystallinity, are influenced by the nature and position of substituents on the phenyl ring. These properties are crucial for determining the compound's suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are defined by the acetamide's functional groups and overall molecular structure. Studies like those on the chemoselective acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide showcase the influence of specific groups on the compound's reactivity (Deepali B Magadum & G. Yadav, 2018).
properties
IUPAC Name |
N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-5-9-16(10-6-12)19-17(20)11-21-18-14(3)8-7-13(2)15(18)4/h5-10H,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWZARMWSIYOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
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